REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6](CC#N)[CH:7]=1.[OH-:13].[K+].[CH2:15]([OH:17])[CH3:16]>O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]([CH2:16][C:15]([OH:13])=[O:17])[CH:7]=1 |f:1.2|
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Name
|
|
Quantity
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17.2 g
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Type
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reactant
|
Smiles
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ClC=1C=CC(=C(C1)CC#N)OC
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Name
|
|
Quantity
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27 g
|
Type
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reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
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200 mL
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Type
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reactant
|
Smiles
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C(C)O
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was heated
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Type
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TEMPERATURE
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Details
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to reflux for 12 hours
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Duration
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12 h
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Type
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TEMPERATURE
|
Details
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cooled
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Type
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CUSTOM
|
Details
|
the ethanol was removed
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Type
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CONCENTRATION
|
Details
|
by concentrating in vacuo
|
Type
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EXTRACTION
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Details
|
extracted with diethyl ether
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)CC(=O)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |